6-Methylaminohexanoic acid tert-butyl ester
Overview
Description
6-Methylaminohexanoic acid tert-butyl ester, also known as L-ornithine 5-aminovaleric acid or MAV, is an amino acid. Its molecular formula is C11H23NO2 and it has a molecular weight of 201.31 g/mol .
Synthesis Analysis
The synthesis of tert-butyl esters, such as this compound, can be achieved from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .
Chemical Reactions Analysis
The transesterification of β-keto esters is a useful transformation in organic synthesis . The transesterification of ethyl acetoacetate with benzyl alcohol, for example, afforded a 97% yield after five hours . By contrast, the reaction of ethyl acetate and benzyl alcohol returned a reduced yield of 80% .
Physical and Chemical Properties Analysis
Tert-butyl esters are stable under various conditions . They are stable in water at different pH levels and temperatures, and in the presence of various bases . They can also withstand reduction and oxidation conditions .
Scientific Research Applications
Oxidative Degradation and Stability of Ester-Based Lubricants
Research has highlighted the oxidative degradation behavior of ester-based lubricants, including the identification of degradation products via stable isotope labeling and mass spectrometry. This study is crucial for understanding the thermo-oxidative stability of synthetic esters, which are increasingly important in the lubricant market due to their high performance and environmental benefits (Frauscher et al., 2017).
Synthesis of Marine Drug Derivatives
The synthesis and crystal structure analysis of certain ester derivatives, such as 4H-chromene-2-carboxylic acid esters, have been studied for their potential in marine drug development. These compounds could play a role in structural-activity relationship studies of antitumor agents, showcasing the importance of ester compounds in medicinal chemistry (Li et al., 2013).
Conversion to Acid Chlorides
The selective conversion of tert-butyl esters to acid chlorides using thionyl chloride has been investigated, providing a method for the synthesis of acid chlorides in the presence of other esters. This research is significant for the development of selective synthetic pathways in organic chemistry (Greenberg & Sammakia, 2017).
Synthesis of Long-Chain Esters
Studies on the reactive extraction and synthesis of long-chain esters, such as butyl hexanoate, emphasize the role of deep eutectic solvents in enhancing esterification reactions. These findings are applicable in industries like food, beverage, and cosmetics, where long-chain esters are valued for their flavor, fragrance, and other functional properties (Zhou et al., 2020).
Mechanism of Action
Safety and Hazards
The synthesis of tert-butyl esters, such as 6-Methylaminohexanoic acid tert-butyl ester, involves the use of hazardous materials . For example, the use of t-butanol and anhydrous magnesium sulfate can pose safety risks . Therefore, appropriate safety measures should be taken during the synthesis process .
Future Directions
Biochemical Analysis
Biochemical Properties
6-Methylaminohexanoic acid tert-butyl ester plays a crucial role in biochemical reactions, particularly in the synthesis of esters and amides. It interacts with various enzymes and proteins, facilitating the formation of acid chloride intermediates in situ, which are subsequently used in reactions with alcohols and amines to produce esters and amides . The compound’s interactions with enzymes such as SnCl2 as a catalyst highlight its importance in biochemical synthesis processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a substrate for enzymes involved in ester and amide synthesis, facilitating the formation of acid chloride intermediates. These intermediates then react with alcohols and amines to produce esters and amides . The compound’s ability to catalyze these reactions highlights its role in enzyme activation and the modulation of gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is stable under mild conditions, providing high yields in ester and amide synthesis reactions
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s role in the synthesis of esters and amides highlights its involvement in key metabolic processes, influencing the availability of metabolic intermediates and the overall metabolic balance .
Properties
IUPAC Name |
tert-butyl 6-(methylamino)hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-11(2,3)14-10(13)8-6-5-7-9-12-4/h12H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZCMFNGJGGOKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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